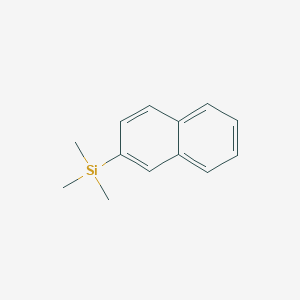

2-(Trimethylsilyl)naphthalene

Übersicht

Beschreibung

2-(Trimethylsilyl)naphthalene is a useful research compound. Its molecular formula is C13H16Si and its molecular weight is 200.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trimethylsilyl)naphthalene typically involves the reaction of naphthalene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

Naphthalene+Trimethylsilyl chlorideBasethis compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Trimethylsilyl)naphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthalene derivatives with functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert the compound into different hydrogenated forms of naphthalene.

Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with reagents like halogens or organometallic compounds.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogenating agents like bromine or iodine, and organometallic reagents like Grignard reagents.

Major Products:

Oxidation: Hydroxynaphthalene, naphthoquinone.

Reduction: Dihydronaphthalene, tetrahydronaphthalene.

Substitution: Halogenated naphthalenes, organosilicon derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

1.1. Synthesis of Multisubstituted Naphthalenes

2-(Trimethylsilyl)naphthalene serves as a precursor in the synthesis of multisubstituted naphthalenes. Recent studies have demonstrated that it can react with aryne intermediates to yield a variety of naphthalene derivatives. For example, 4-hydroxy-2-pyrones can be converted into highly functionalized naphthalenes through cycloaddition reactions, showcasing the versatility of this compound in complex organic synthesis .

1.2. Electrophilic Cyclization

The compound is also utilized in electrophilic cyclization reactions to produce substituted naphthalenes and 2-naphthols. The presence of the trimethylsilyl group enhances the stability and reactivity of the naphthalene ring, allowing for regioselective synthesis under mild conditions .

1.3. Click Chemistry

In click chemistry applications, this compound can be involved in the formation of triazole derivatives through its reaction with azides and alkynes. This method is particularly valuable for creating complex molecular architectures efficiently .

Materials Science

2.1. Organic Electronics

The electronic properties of this compound make it a candidate material for organic electronics, especially in field-effect transistors (FETs). Its unique structure allows for enhanced charge mobility, which is crucial for the performance of organic semiconductor devices . Research continues to explore modifications to improve its functionality in this area.

2.2. Solubility and Stability

The trimethylsilyl groups significantly increase the solubility of this compound in organic solvents, making it an excellent intermediate for various synthetic processes where solubility is a limiting factor . This property is advantageous in developing new materials that require specific solubility characteristics.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-(Trimethylsilyl)naphthalene involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group imparts stability and reactivity to the compound, allowing it to undergo transformations that are otherwise challenging for naphthalene derivatives. The trimethylsilyl group can act as a protecting group, facilitating selective reactions at specific positions on the naphthalene ring .

Vergleich Mit ähnlichen Verbindungen

- 1-(Trimethylsilyl)naphthalene

- 2-(Trimethylsilyl)benzene

- 1,8-Bis(trimethylsilyl)naphthalene

Comparison: 2-(Trimethylsilyl)naphthalene is unique due to the position of the trimethylsilyl group on the naphthalene ring, which influences its reactivity and stability. Compared to 1-(Trimethylsilyl)naphthalene, the 2-position offers different steric and electronic effects, making it more suitable for certain reactions.

Biologische Aktivität

2-(Trimethylsilyl)naphthalene is a silylated derivative of naphthalene that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trimethylsilyl group, which enhances its lipophilicity and may influence its interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and materials science.

Molecular Formula: C13H14OSi

Molecular Weight: 218.33 g/mol

CAS Number: 102-55-4

The trimethylsilyl group (−Si(CH₃)₃) contributes to the compound's unique chemical reactivity and solubility properties, making it suitable for various synthetic applications.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential effects, particularly in the areas of:

- Antioxidant Activity: The compound has shown promise as an antioxidant, which can mitigate oxidative stress in biological systems.

- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens.

- Enzymatic Interactions: It has been investigated for its ability to interact with various enzymes, potentially influencing metabolic pathways.

Antioxidant Activity

A study conducted by researchers at the University of Groningen demonstrated that compounds similar to this compound exhibit significant antioxidant properties. The mechanism involves the donation of electrons to free radicals, thereby neutralizing their harmful effects on cellular components.

Antimicrobial Properties

Research published in Molecules indicated that this compound has exhibited antimicrobial activity against Gram-positive bacteria. The compound's lipophilicity allows it to penetrate bacterial membranes effectively, leading to cell disruption and death.

Enzymatic Interactions

Investigations into the enzymatic interactions of this compound revealed that it can act as a substrate or inhibitor for various enzymes. This property is particularly relevant in drug design, where modulation of enzyme activity can lead to therapeutic benefits.

Case Studies

The biological activities of this compound can be attributed to its structural features:

- Lipophilicity: The trimethylsilyl group enhances solubility in lipid environments, facilitating membrane penetration.

- Electron Donation: The ability to donate electrons allows it to neutralize reactive oxygen species (ROS), contributing to its antioxidant effects.

- Substrate/Inhibitor Role: Its interactions with enzymes may alter metabolic pathways, providing avenues for therapeutic applications.

Eigenschaften

IUPAC Name |

trimethyl(naphthalen-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Si/c1-14(2,3)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTJPXXIHGWZIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345370 | |

| Record name | Silane, trimethyl-2-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18052-85-2 | |

| Record name | Silane, trimethyl-2-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.